![molecular formula C12H19BrN2O2 B12462805 ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom, an isopropyl group, and an ethyl ester group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 4-bromo-3-(propan-2-yl)-1H-pyrazole.
Esterification: The pyrazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole hydrides.
Hydrolysis: Formation of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug discovery and development due to its biological activity.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The bromine atom and ester group play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds such as:
Ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-[4-bromo-3-(methyl)-1H-pyrazol-1-yl]butanoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoate: Similar structure but with a propanoate ester instead of a butanoate ester.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents.
Eigenschaften
Molekularformel |
C12H19BrN2O2 |
|---|---|
Molekulargewicht |
303.20 g/mol |
IUPAC-Name |
ethyl 2-(4-bromo-3-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H19BrN2O2/c1-5-10(12(16)17-6-2)15-7-9(13)11(14-15)8(3)4/h7-8,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
GOKWPFLKGQAVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
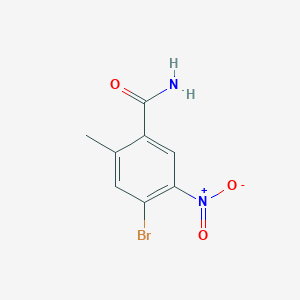
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462742.png)
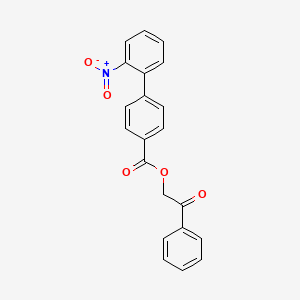
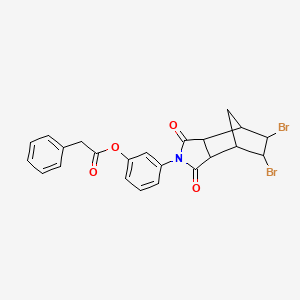
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)

![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)
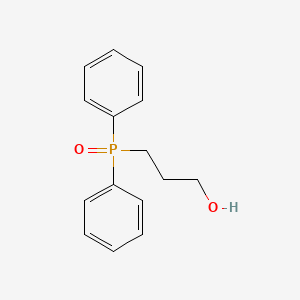
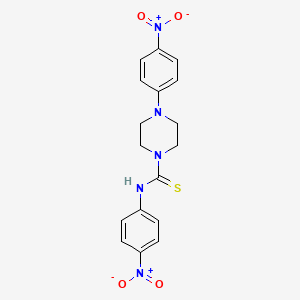
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
